molecular formula C5H5BrO B145496 2-Bromo-5-methylfuran CAS No. 123837-09-2

2-Bromo-5-methylfuran

Cat. No.: B145496
CAS No.: 123837-09-2
M. Wt: 161 g/mol
InChI Key: VWGRESZTMULPDE-UHFFFAOYSA-N
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Description

2-Bromo-5-methylfuran is an organic compound with the molecular formula C5H5BrO. It is a derivative of furan, a five-membered aromatic ring containing one oxygen atom. The presence of a bromine atom at the second position and a methyl group at the fifth position makes this compound particularly interesting for various chemical applications .

Mechanism of Action

Target of Action

2-Bromo-5-methylfuran is primarily used as a reagent in the synthesis of various compounds . It is particularly used to synthesize quinuclidine-based ligands, which act as muscarinic agonists . Muscarinic receptors are a type of G protein-coupled receptor that play a crucial role in the nervous system, affecting functions such as heart rate and smooth muscle contraction .

Mode of Action

The mode of action of this compound involves a process known as lithiation . This process involves the introduction of a lithium atom into the compound, which can significantly alter its chemical properties . The lithiation of this compound enables selective halogen dance reactions, affording 2-substituted 3-bromo-5-methylfurans upon quenching with various electrophiles .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to its role in the synthesis of other compounds . The lithiation process and subsequent halogen dance reactions can lead to the formation of new compounds with different substitution patterns . These new compounds can then participate in various biochemical pathways, depending on their specific structures and properties .

Pharmacokinetics

The properties of the compounds it helps synthesize, such as quinuclidine-based ligands, would be more relevant in a pharmacokinetic context .

Result of Action

The result of the action of this compound is the synthesis of new compounds with different substitution patterns . These new compounds can have a variety of molecular and cellular effects, depending on their specific structures and properties . For example, quinuclidine-based ligands synthesized using this compound can act as muscarinic agonists, influencing various physiological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-5-methylfuran can be synthesized through the bromination of 5-methylfuran. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as carbon tetrachloride. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .

Industrial Production Methods

Industrial production of this compound often involves the bromination of 5-methylfuran using bromine in an organic solvent. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The resulting compound is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-methylfuran undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-5-methylfuran is used in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-nitrofuran: Similar in structure but contains a nitro group instead of a methyl group.

    2-Iodo-5-methylfuran: Contains an iodine atom instead of bromine.

    2-Chloro-5-methylfuran: Contains a chlorine atom instead of bromine.

Uniqueness

2-Bromo-5-methylfuran is unique due to its specific substitution pattern, which allows for selective functionalization and diverse chemical reactivity. This makes it a valuable intermediate in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

2-bromo-5-methylfuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrO/c1-4-2-3-5(6)7-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWGRESZTMULPDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30348563
Record name 2-bromo-5-methylfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30348563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123837-09-2
Record name 2-bromo-5-methylfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30348563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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